molecular formula C16H19N3O2S B2704394 4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 866013-80-1

4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B2704394
CAS No.: 866013-80-1
M. Wt: 317.41
InChI Key: JTMRFIAHDITPAF-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide is an organic compound with the molecular formula C16H19N3O2S It features a tert-butyl group, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring followed by the introduction of the benzamide and tert-butyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
  • This compound analogs
  • Other thiadiazole derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10(20)9-13-17-15(22-19-13)18-14(21)11-5-7-12(8-6-11)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMRFIAHDITPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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